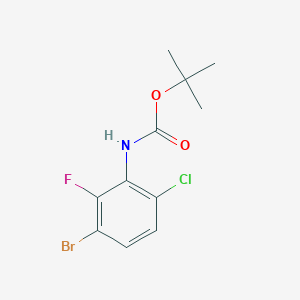

![molecular formula C19H15N5O2 B2672469 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide CAS No. 2034531-53-6](/img/structure/B2672469.png)

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

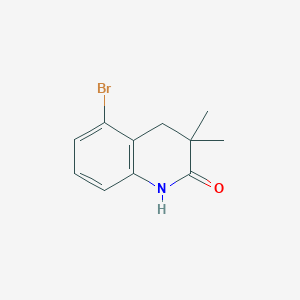

“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide” is a complex organic compound. It contains a benzotriazine moiety, which is a type of heterocyclic compound . The molecule also contains an isoquinoline group, which is a type of nitrogen-containing aromatic compound.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzotriazine and isoquinoline rings, and the attachment of these rings through an ethyl linker .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzotriazine and isoquinoline rings, as well as the amide group connecting these two rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzotriazine and isoquinoline rings, as well as the amide group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzotriazine and isoquinoline rings, as well as the amide group .Scientific Research Applications

Synthesis and Chemical Reactivity

Research has demonstrated various synthetic routes and reactions involving triazine and quinoline derivatives, highlighting the versatility of these compounds in organic synthesis. For instance, studies have shown the reactions of N-(Dichlormethylene)benzamide with aminoquinolines, leading to the formation of condensed oxo-s-triazines and their derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and material science (Reimlinge, Billiau, & Lingier, 1976). Another study focused on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, employing DFT methods to investigate the acid/base behavior and possible reaction paths, indicating the specificity of reactions involving such complex molecules (Batalha et al., 2019).

Antimicrobial Activities

Several studies have explored the antimicrobial properties of triazine and quinoline derivatives. A notable study synthesized and characterized a sequence of N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, which displayed moderate to excellent activities against various bacterial and fungal strains (Rajput & Sharma, 2021). This suggests the potential of such compounds in developing new antimicrobial agents.

Applications in Medicinal Chemistry

The research also extends to the potential therapeutic applications of these compounds. A study on the synthesis and antibacterial activities of quinolones containing heterocyclic substituents at the 7-position revealed that certain derivatives exhibit significant in vitro potency against Gram-positive organisms, underscoring the potential of these compounds in medicinal chemistry for developing new antibacterial drugs (Cooper, Klock, Chu, & Fernandes, 1990).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]isoquinoline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c25-18(17-14-6-2-1-5-13(14)9-10-20-17)21-11-12-24-19(26)15-7-3-4-8-16(15)22-23-24/h1-10H,11-12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBZNQYVHVSFKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2672386.png)

![N-[2-(pentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2672387.png)

![2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane](/img/structure/B2672389.png)

![3-(5-bromo-2-hydroxyphenyl)-5-butyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2672390.png)

![1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2672394.png)

![3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide](/img/structure/B2672395.png)